Comprehensive NMR Characterization and Structural Elucidation of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone
Comprehensive NMR Characterization and Structural Elucidation of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone
Executive Summary
The unambiguous structural characterization of highly substituted aromatic intermediates is a critical bottleneck in rational drug design and synthetic methodology. 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone (CAS: 683274-81-9) represents a sterically congested, electron-deficient acetophenone scaffold[1]. The presence of five distinct substituents on the benzene ring—including an alpha-bromoacetyl moiety, a methoxy group, a nitro group, and an ethyl chain—creates a complex electronic environment governed by competing mesomeric (+M, -M), inductive (+I, -I), and steric effects.
This whitepaper provides an in-depth, self-validating technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound. By bridging empirical predictive models with fundamental quantum mechanical principles, this guide serves as an authoritative reference for researchers conducting structural elucidation of polysubstituted aromatic systems[2].
Molecular Architecture & Electronic Environment
To accurately predict and assign NMR chemical shifts, one must first deconstruct the electronic push-pull dynamics of the molecule. The central acetophenone core is heavily modulated by its substituents:
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C1 (Acetyl Group): Exerts a strong -I and -M effect, deshielding ortho and para positions. The adjacent electronegative bromine atom further amplifies this electron withdrawal.
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C2 (Methoxy Group): Typically an electron-donating group (+M), but di-ortho substitution forces it out of the aromatic plane, diminishing its +M effect and amplifying its -I effect.
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C3 (Nitro Group): A powerful electron-withdrawing group (-I, -M) that profoundly deshields adjacent nuclei.
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C5 (Ethyl Group): Provides mild electron donation via hyperconjugation and inductive effects (+I).
Figure 1: Electronic effects and substituent contributions on the acetophenone core.
Self-Validating NMR Acquisition Protocols
A robust NMR assignment requires a self-validating experimental protocol. The following methodology ensures high signal-to-noise (S/N) ratios, accurate integration, and minimal artifact interference[3].
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D). CDCl 3 is selected for its excellent solvating power and non-interfering residual solvent peaks[4].
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Internal Referencing: Add 0.03% v/v Tetramethylsilane (TMS) to the solution. Set the TMS signal to exactly 0.00 ppm to calibrate the chemical shift scale. The residual CHCl 3 peak at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C) serves as a secondary internal validation standard[4].
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Instrument Tuning & Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm broadband observe (BBO) or CryoProbe. Perform automated tuning and matching (ATM) to optimize the probe's resonance circuit for 1 H and 13 C frequencies.
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Shimming: Execute gradient shimming (e.g., topshim) to achieve a highly homogeneous B 0 magnetic field, ensuring sharp Lorentzian line shapes.
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1 H NMR Acquisition (zg30):
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Pulse Sequence:zg30 (30° flip angle).
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Causality: The 30° pulse maximizes the Ernst angle efficiency, allowing for rapid pulsing without requiring complete spin-lattice (T 1 ) relaxation between scans.
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Parameters: D1 (Relaxation delay) = 1.5 s, Number of Scans (NS) = 64.
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13 C NMR Acquisition (zgpg30):
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Pulse Sequence:zgpg30 (Proton-decoupled 30° pulse).
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Causality: WALTZ-16 decoupling is applied during acquisition to collapse C-H scalar couplings, yielding single sharp peaks for each carbon environment, drastically improving S/N.
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Parameters: D1 = 2.0 s, NS = 1024.
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1 H NMR Chemical Shift Assignments & Mechanistic Causality
The 1 H NMR spectrum of this compound is characterized by distinct aliphatic and highly deshielded aromatic signals. The assignments below are derived from empirical increment rules and quantum mechanical substituent effects[2].
Table 1: 1 H NMR Spectral Data
| Position | Predicted Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) |
| C4-H | 8.27 | Doublet (d) | 1H | J=2.1 |
| C6-H | 7.57 | Doublet (d) | 1H | J=2.1 |
| -CH 2 Br | 4.50 | Singlet (s) | 2H | - |
| -OCH 3 | 3.95 | Singlet (s) | 3H | - |
| -CH 2 - (Ethyl) | 2.70 | Quartet (q) | 2H | J=7.5 |
| -CH 3 (Ethyl) | 1.25 | Triplet (t) | 3H | J=7.5 |
Mechanistic Causality of 1 H Shifts
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Aromatic Protons (C4-H vs. C6-H): The two aromatic protons are meta to each other, resulting in a characteristic small coupling constant ( J≈2.1 Hz). The C4-H proton is shifted dramatically downfield to 8.27 ppm because it resides in the highly deshielding anisotropic cone of the adjacent ortho-nitro group. Conversely, C6-H (7.57 ppm) is deshielded by the ortho-carbonyl group but receives slight shielding from the para-methoxy group[5].
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Alpha-Bromoacetyl Protons (-CH 2 Br): Appearing as a sharp singlet at 4.50 ppm, these protons are heavily deshielded by the cumulative inductive (-I) effects of both the adjacent carbonyl oxygen and the highly electronegative bromine atom.
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Aliphatic Chain (Ethyl Group): The ethyl group displays a classic A2X3 spin system. The methylene (-CH 2 -) protons are split into a quartet at 2.70 ppm due to the adjacent methyl group, while the methyl (-CH 3 ) protons appear as a triplet at 1.25 ppm.
13 C NMR Chemical Shift Assignments
The 13 C NMR spectrum resolves all 11 unique carbon environments. The assignments are heavily influenced by steric inhibition of resonance[5].
Table 2: 13 C NMR Spectral Data
| Position | Predicted Shift ( δ , ppm) | Carbon Type | Assignment Causality |
| C=O | 191.5 | Quaternary (C) | Carbonyl carbon; extreme deshielding due to oxygen electronegativity. |
| C2 | 154.6 | Quaternary (C) | Oxygen-bound aromatic carbon (ipso to -OCH 3 ). |
| C5 | 137.6 | Quaternary (C) | Alkyl-bound aromatic carbon (ipso to Ethyl). |
| C3 | 134.6 | Quaternary (C) | Nitrogen-bound aromatic carbon (ipso to -NO 2 ). |
| C4 | 128.0 | Methine (CH) | Aromatic methine; deshielded by ortho-NO 2 . |
| C1 | 124.5 | Quaternary (C) | Carbonyl-bound aromatic carbon. |
| C6 | 121.1 | Methine (CH) | Aromatic methine; shielded by para-OCH 3 . |
| -OCH 3 | 62.5 | Methyl (CH 3 ) | Sterically hindered methoxy carbon. |
| -CH 2 Br | 33.0 | Methylene (CH 2 ) | Alpha-bromo carbon; strong -I effect from Br. |
| -CH 2 - | 28.5 | Methylene (CH 2 ) | Benzylic methylene of the ethyl group. |
| -CH 3 | 15.2 | Methyl (CH 3 ) | Terminal aliphatic methyl carbon. |
Mechanistic Causality of 13 C Shifts
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Steric Inhibition of the Methoxy Group: In an unhindered anisole derivative, the methoxy carbon typically resonates near 55 ppm. However, in this molecule, the di-ortho substitution (the bulky acetyl group at C1 and the nitro group at C3) forces the -OCH 3 group out of coplanarity with the benzene ring. This breaks the orbital overlap required for +M electron donation, amplifying the oxygen's inductive withdrawal (-I) and pushing the 13 C shift downfield to approximately 62.5 ppm[5].
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Carbonyl Deshielding: The ketone carbonyl carbon resonates at 191.5 ppm, slightly upfield from a standard aliphatic ketone (~205 ppm) due to conjugation with the aromatic ring, which partially replenishes its electron density.
2D NMR Strategies for Unambiguous Assignment
While 1D NMR provides a foundational structural hypothesis, polysubstituted aromatics often require 2D NMR techniques to definitively map the carbon skeleton and prove connectivity without ambiguity[3].
Figure 2: 2D NMR structural elucidation workflow for unambiguous resonance assignment.
2D Protocol Execution
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Correlation Spectroscopy (COSY): Establishes homonuclear ( 1 H- 1 H) connectivity. In this molecule, COSY will confirm the vicinal coupling between the ethyl -CH 2
- (2.70 ppm) and -CH 3 (1.25 ppm) protons, as well as the meta-coupling between C4-H and C6-H.
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Heteronuclear Single Quantum Coherence (HSQC): Maps direct 1 H- 13 C single bonds. This experiment will definitively link the 8.27 ppm proton to the 128.0 ppm carbon (C4), and the 7.57 ppm proton to the 121.1 ppm carbon (C6), differentiating the methine carbons from the quaternary carbons[3].
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Heteronuclear Multiple Bond Correlation (HMBC): The ultimate tool for piecing together quaternary centers. A critical HMBC cross-peak will be observed between the -CH 2 Br protons (4.50 ppm) and the Carbonyl carbon (191.5 ppm) over two bonds ( 2JCH ), as well as to the C1 aromatic carbon (124.5 ppm) over three bonds ( 3JCH ). Furthermore, the methoxy protons (3.95 ppm) will show a strong 3JCH correlation exclusively to C2 (154.6 ppm), locking the position of the ether linkage in place[3].
Conclusion
The structural elucidation of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone requires a rigorous understanding of overlapping electronic effects. By utilizing optimized 1D acquisition parameters and interpreting the resulting chemical shifts through the lens of steric hindrance and anisotropic deshielding, researchers can confidently assign all 11 carbon and 12 proton environments. The integration of 2D NMR techniques (COSY, HSQC, HMBC) transforms these empirical predictions into a mathematically and chemically proven, self-validating structural model.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer Berlin Heidelberg. URL:[Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]
